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Compound of Interest

1-(4-Amino-2-
Compound Name: _
nitrophenyl)ethanone

Cat. No.: B3231402

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-(4-Amino-2-nitrophenyl)ethanone. This document is intended for researchers,
scientists, and professionals in the field of drug development and chemical analysis, offering a
centralized resource for its structural characterization.

Please note: Extensive searches of available scientific literature and databases did not yield
experimentally obtained spectroscopic data for 1-(4-Amino-2-nitrophenyl)ethanone. The data
presented herein is based on predicted values from computational models and characteristic
frequencies for the functional groups present in the molecule.

Chemical Structure and Properties

Chemical Name: 1-(4-Amino-2-nitrophenyl)ethanone Molecular Formula: CsHsN203
Molecular Weight: 180.16 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(4-Amino-2-
nitrophenyl)ethanone. These values are computationally generated and should be used as a
reference for experimental validation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.8 d 1H Ar-H
~7.2 dd 1H Ar-H
~6.8 d 1H Ar-H
~6.0 brs 2H -NH:2
25 s 3H -C(O)CHs

Solvent: CDCls. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted 3C NMR Spectral Data

Chemical Shift (6, ppm) Assignment
~198 C=0

~150 Ar-C (C-NH2)

~148 Ar-C (C-NO2)

~132 Ar-C

~125 Ar-C

~118 Ar-C

~115 Ar-C

~28 -C(O)CHs

Solvent: CDCls. Reference: CDCIs at 77.16 ppm.

Infrared (IR) Spectroscopy
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Table 3: Expected Characteristic IR Absorption Bands

Wavenumber ) ] ) .
Intensity Functional Group Vibration Mode
(cm™)
Stretching (Amino
3400 - 3200 Strong, Broad N-H
group)
3100 - 3000 Medium C-H Aromatic Stretching
~1680 Strong C=0 Ketone Stretching
) Aromatic Ring
1600 - 1450 Medium-Strong c=C )
Stretching
Asymmetric Stretching
1550 - 1490 Strong N-O _
(Nitro group)
Symmetric Stretching
1370 - 1330 Strong N-O

(Nitro group)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

m/z Interpretation
180 [M]* (Molecular lon)
165 [M - CH3]*
138 [M - NO2]*+
120 [M - NO:z - H20]* (from rearrangement)
92 [CeHeN]*
43 [CHsCOJ*
Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data for a solid
aromatic compound such as 1-(4-Amino-2-nitrophenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm NMR tube.

« Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference
standard (0 ppm).

o Data Acquisition: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

» 1H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay
of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Parameters: Employ proton decoupling to obtain a spectrum with single lines for
each carbon. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans will be
necessary due to the lower natural abundance of 3C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle.

o Place the mixture in a pellet die and apply pressure to form a transparent or translucent
pellet.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and acquire the IR spectrum over a range of
4000 to 400 cm~1.
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o Average a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)

e Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or
acetonitrile) into the mass spectrometer.

« lonization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this
type of molecule, which will likely produce the protonated molecule [M+H]*. Electron
ionization (EI) can also be used, which would generate the molecular ion [M]* and
characteristic fragment ions.

o Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight
(TOF), or ion trap.

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses
described above.

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopy.
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Caption: General workflow for FT-IR spectroscopy.
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Caption: General workflow for Mass Spectrometry.

» To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Amino-2-
nitrophenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3231402#spectroscopic-data-of-1-4-amino-2-
nitrophenyl-ethanone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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